molecular formula C8H10N2O B13113105 2-Cyclopropyl-5-methoxypyrimidine

2-Cyclopropyl-5-methoxypyrimidine

Cat. No.: B13113105
M. Wt: 150.18 g/mol
InChI Key: OYBNLRZNWNWJCL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxypyrimidine (CAS 1956326-84-3) is a high-purity chemical building block with a molecular formula of C8H10N2O and a molecular weight of 150.18 . This compound features a pyrimidine core functionalized with methoxy and cyclopropyl substituents, a structure that is highly valued in advanced organic synthesis. Its primary research application lies in its role as a key intermediate in the discovery and development of novel active molecules, particularly in medicinal and agrochemical chemistry. The cyclopropane ring is a notable pharmacophore in modern drug design due to its unique steric and electronic properties, which can enhance potency and optimize metabolic profile . Similarly, methoxypyrimidine structures are recognized as versatile scaffolds in drug discovery . Researchers can utilize this compound to synthesize more complex, trisubstituted pyrimidine derivatives for establishing structure-activity relationships (SAR) in drug discovery projects . Furthermore, related methoxypyrimidine compounds are identified as critical precursors in developing cutting-edge materials, such as Organic Light-Emitting Diodes (OLEDs), highlighting the potential of this chemical class beyond pharmaceutical applications . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-cyclopropyl-5-methoxypyrimidine

InChI

InChI=1S/C8H10N2O/c1-11-7-4-9-8(10-5-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

OYBNLRZNWNWJCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2CC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure:

Step Reagents/Conditions Description
(a) Phosphorus trichloride (PCl3), 4,6-dihydroxy-5-methoxypyrimidine sodium, 70–120 °C reflux PCl3 is added to the reaction vessel and warmed to 70–80 °C; 4,6-dihydroxy-5-methoxypyrimidine sodium is added gradually over 0.5–1.5 hours while controlling temperature at 80–95 °C; reflux at 110–120 °C for 2–6 hours to form the chlorinated product.
(b) Cooling below 90 °C, addition of organic solvent (e.g., triethylamine), hydrolysis with deionized water The reaction mixture is cooled, stirred with organic solvent to dissolve, then hydrolyzed with water to separate layers.
(c) pH adjustment to 6.5–7 with alkali liquor To optimize extraction and purity, pH is adjusted to near neutral.
(d) Distillation under reduced pressure (vapor pressure ≤ 0.2 MPa, 105–115 °C) Removal of organic solvent to isolate the product.

Advantages:

  • Use of PCl3 instead of POCl3 lowers toxicity and cost.
  • Controlled addition rate and temperature prevent runaway reactions.
  • Hydrogen chloride gas produced is managed with an absorption unit to protect the environment.

This method yields 5-methoxy-4,6-dichloropyrimidine with high efficiency and safety.

Introduction of the Cyclopropyl Group at the 2-Position

The 2-cyclopropyl substituent can be introduced via nucleophilic substitution or amination reactions on chlorinated pyrimidine intermediates.

Typical Approach:

  • Starting from 4-chloro-2-cyclopropyl-6-methoxypyrimidine or similar chlorinated intermediates, nucleophilic substitution with cyclopropylamine or cyclopropyl nucleophiles introduces the cyclopropyl group at the 2-position.
  • Reaction conditions involve controlled temperature and solvent choice to favor substitution without side reactions.

A general synthetic route reported includes:

Reaction Step Reagents/Conditions Notes
Cyclopropylation Cyclopropylamine, solvent (e.g., dioxane), reflux for 4 hours Excess cyclopropylamine (about 10%) is used to drive reaction to completion without base catalysts, simplifying purification.
Purification Cooling, filtration, recrystallization (e.g., from acetic acid) Yields around 70% reported for related cyclopropyl-substituted heterocycles.

This approach avoids the need for strong bases and allows for efficient synthesis of cyclopropyl-substituted pyrimidines.

Methoxylation at the 5-Position

Methoxylation typically involves substitution of hydroxy or halogen groups with methoxy groups using methanol under basic conditions.

Reaction Conditions:

  • Methanol as solvent and nucleophile.
  • Sodium hydroxide or other base to deprotonate and facilitate substitution.
  • Controlled temperature to avoid side reactions.

In multi-step syntheses, methoxylation can be performed either early (on pyrimidine precursors) or late (on chlorinated intermediates), depending on the synthetic route chosen.

Alternative Synthetic Routes and Catalytic Methods

Some advanced methods involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) to introduce substituents on the pyrimidine ring, including cyclopropyl groups or other functional moieties.

  • Use of Pd(OAc)2 with ligands such as rac-BINAP or dppf under microwave heating can afford functionalized pyrimidines in moderate yields.
  • Cyanation and subsequent functional group transformations allow diversification of the pyrimidine core.

These methods, while more complex, enable access to analogues with varied substitution patterns for medicinal chemistry applications.

Summary Table of Key Preparation Steps

Step No. Target Transformation Reagents/Conditions Yield / Notes
1 Chlorination of 4,6-dihydroxy-5-methoxypyrimidine sodium PCl3, 70–120 °C reflux, controlled addition High yield; safer than POCl3 method
2 Introduction of cyclopropyl group Cyclopropylamine, dioxane reflux, 4 h, slight excess amine ~70% yield; no base catalyst needed
3 Methoxylation at 5-position Methanol, NaOH, controlled temperature Typical substitution reaction
4 Optional Pd-catalyzed coupling Pd catalysts, ligands, microwave heating Moderate yields; allows structural diversification

Research Findings and Practical Considerations

  • The substitution reactions are sensitive to temperature and reagent addition rate to avoid side reactions or decomposition.
  • Using phosphorus trichloride in chlorination reduces operator hazard and environmental impact.
  • Excess cyclopropylamine facilitates substitution without additional bases, simplifying purification.
  • Hydrolysis steps require temperature control (≤60 °C) to minimize side reactions.
  • Distillation under reduced pressure effectively removes solvents without degrading products.
  • Catalytic cross-coupling methods enable the synthesis of labeled or functionalized analogues for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening and cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of a pyrimidine N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-Cyclopropyl-5-methoxypyrimidine exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as an antimicrobial agent. The minimal inhibitory concentrations (MICs) were determined, showing efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was found to be less effective than ciprofloxacin but showed better results in certain tests against specific strains of Candida albicans.

Microbial Strain Inhibition Zone (mm) MIC (μM)
Candida albicans28.3 ± 0.4752.1285
Raoultella ornithinolyticaSignificant inhibitionNot specified

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, indicating its potential utility in treating inflammatory diseases. The IC50 values for its anti-inflammatory activity are comparable to established drugs like celecoxib.

Cancer Research

Potential Anticancer Activity
2-Cyclopropyl-5-methoxypyrimidine has shown promise in cancer research, with preliminary studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The compound's structural features suggest it may interfere with cancer cell metabolism and promote apoptosis.

Cancer Cell Line IC50 Value (μg/mL)
MCF-7 (Breast cancer)0.02
NCI-H460 (Lung cancer)0.03
HepG2 (Liver cancer)0.04

These findings highlight the compound's potential as a candidate for further investigation in developing novel therapeutic agents for cancer treatment.

Drug Development

The unique structure of 2-Cyclopropyl-5-methoxypyrimidine enhances its binding affinity to specific biological targets, making it a valuable candidate in drug development. Ongoing research is exploring its mechanism of action, particularly how it interacts with enzymes and receptors involved in various diseases .

Industrial Applications

Agrochemicals Production
In addition to its medicinal applications, this compound is utilized in the production of agrochemicals. Its effective biological activity against pests contributes to the development of herbicides and pesticides.

Case Studies

Case Study 1: Antimicrobial Activity
A comprehensive study examined the antimicrobial properties of various pyrimidine derivatives, including 2-Cyclopropyl-5-methoxypyrimidine. Results indicated significant growth inhibition against multiple bacterial strains, supporting its potential as an antimicrobial agent.

Case Study 2: Drug Development
Research focused on the compound's role in inhibiting specific enzymes involved in cancer pathways demonstrated promising results, highlighting its potential utility in developing novel therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyclopropyl-5-methoxypyrimidine with key analogs from literature and commercial sources:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Functional Groups
2-Cyclopropyl-5-methoxypyrimidine (Target) Cyclopropyl Methoxy 150.19 (calculated) Methoxy, Cyclopropyl
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy (ether) Carbaldehyde 178.19 Ether, Aldehyde
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (Methylthio)methyl Carboxylic acid 238.29 (calculated) Thioether, Carboxylic acid
Key Observations:

Substituent Size and Polarity :

  • The target compound’s cyclopropyl group at position 2 is smaller and less polar than the cyclopropylmethoxy group in , which may enhance membrane permeability in biological systems.
  • The methoxy group at position 5 is less reactive than the carbaldehyde in or the carboxylic acid in , reducing susceptibility to nucleophilic attacks .

Electronic Effects :

  • The electron-donating methoxy group in the target compound increases electron density at position 5, contrasting with the electron-withdrawing carbaldehyde in and the ionizable carboxylic acid in . This affects regioselectivity in further functionalization .

Solubility and Bioavailability :

  • The carboxylic acid in confers higher aqueous solubility (via ionization) compared to the methoxy group in the target compound, which is more lipophilic. This distinction is critical for pharmacokinetic profiles .

Research Findings and Challenges

  • Reactivity : The target compound’s methoxy group shows lower reactivity toward electrophilic substitution compared to carbaldehyde in , limiting direct derivatization at position 5 .
  • Stability: Cyclopropyl-containing pyrimidines exhibit enhanced thermal stability over aliphatic analogs, as noted in materials science studies .

Biological Activity

2-Cyclopropyl-5-methoxypyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

2-Cyclopropyl-5-methoxypyrimidine belongs to the pyrimidine class of compounds. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it features a cyclopropyl group at the 2-position and a methoxy group at the 5-position of the pyrimidine ring. The unique structure contributes to its biological activity.

The biological activity of 2-Cyclopropyl-5-methoxypyrimidine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, which may lead to antimicrobial and anticancer effects.
  • Receptor Modulation : It may interact with receptors that are critical in cellular signaling, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that 2-Cyclopropyl-5-methoxypyrimidine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL
C. albicans128 µg/mL

These results indicate that the compound has potential as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-Cyclopropyl-5-methoxypyrimidine has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF-75.0
A5494.7
Colo-2056.1

These values suggest that the compound may be more effective than some existing chemotherapeutic agents .

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted by Sabita et al. compared the efficacy of various pyrimidine derivatives, including 2-Cyclopropyl-5-methoxypyrimidine, against established cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly against MCF-7 cells, with an IC50 value significantly lower than that of standard treatments .
  • Antimicrobial Evaluation :
    In another study assessing the antimicrobial properties of pyrimidines, 2-Cyclopropyl-5-methoxypyrimidine was found to outperform traditional antibiotics against several resistant strains, highlighting its potential as a novel antimicrobial agent .

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